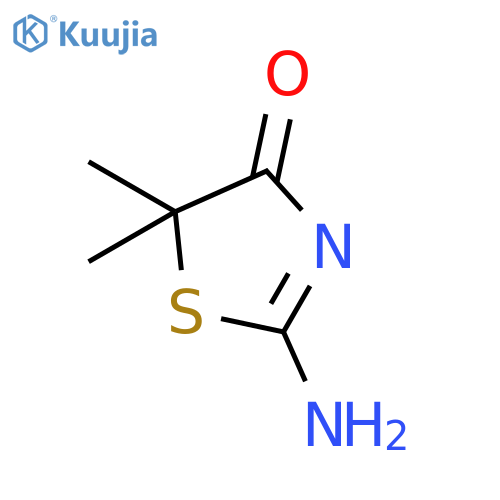

Cas no 4695-19-6 (2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one)

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one 化学的及び物理的性質

名前と識別子

-

- 4(5H)-Thiazolone,2-amino-5,5-dimethyl-

- 2-amino-5,5-dimethyl-1,3-thiazol-4-one

- 2-amino-5,5-dimethyl-1,3-thiazol-4(5h)-one

- 2-amino-5,5-dimethyl-thiazol-4-one

- 5,5-dimethyl-2-imino-4-thiazolidinone

- 5,5-Dimethyl-pseudohydantoin

- 4695-19-6

- NSC-12753

- NSC12753

- AKOS006341746

- DTXSID50279461

- IDALNGXBOPPKGA-UHFFFAOYSA-N

- SCHEMBL11050972

- NSC 12753

- 5,5-dimethyl-2-iminothiazolidin-4-one

- 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one

-

- MDL: MFCD19204133

- インチ: InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8)

- InChIKey: IDALNGXBOPPKGA-UHFFFAOYSA-N

- SMILES: NC1=NC(=O)C(C)(C)S1

計算された属性

- 精确分子量: 144.03600

- 同位素质量: 144.03573406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 9

- 回転可能化学結合数: 0

- 複雑さ: 185

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8Ų

- XLogP3: 0.3

じっけんとくせい

- PSA: 78.25000

- LogP: 0.99130

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-207280-0.5g |

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 95% | 0.5g |

$407.0 | 2023-09-16 | |

| Enamine | EN300-207280-5.0g |

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 95% | 5.0g |

$1530.0 | 2023-02-22 | |

| TRC | A611018-10mg |

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 10mg |

$ 50.00 | 2022-06-08 | ||

| Enamine | EN300-207280-10.0g |

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 95% | 10.0g |

$2269.0 | 2023-02-22 | |

| 1PlusChem | 1P00DNDC-5g |

2-amino-5,5-dimethyl-1,3-thiazol-4-one |

4695-19-6 | 95% | 5g |

$1947.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309851-2.5g |

2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 95% | 2.5g |

¥22334.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309851-1g |

2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 95% | 1g |

¥11404.00 | 2024-05-12 | |

| 1PlusChem | 1P00DNDC-500mg |

2-amino-5,5-dimethyl-1,3-thiazol-4-one |

4695-19-6 | 95% | 500mg |

$559.00 | 2025-02-26 | |

| A2B Chem LLC | AG36016-50mg |

2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 95% | 50mg |

$142.00 | 2024-04-20 | |

| A2B Chem LLC | AG36016-1g |

2-Amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one |

4695-19-6 | 95% | 1g |

$591.00 | 2024-04-20 |

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one 関連文献

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-oneに関する追加情報

4(5H)-Thiazolone,2-amino-5,5-dimethyl-: A Comprehensive Overview

4(5H)-Thiazolone,2-amino-5,5-dimethyl-, also known by its CAS Registry Number 4695-19-6, is a heterocyclic compound belonging to the thiazolone family. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a thiazole ring system with an amino group at position 2 and two methyl groups at position 5, making it a derivative of the thiazole class of heterocycles.

The structure of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- is characterized by a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of the amino group and methyl substituents introduces unique electronic and steric effects, which influence its reactivity and functionality. This compound is synthesized through various methods, including condensation reactions involving appropriate thioamides and ketones or aldehydes. Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of this compound.

One of the most promising applications of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- lies in its use as a precursor for the synthesis of bioactive molecules. Researchers have explored its potential as a building block for drug discovery, particularly in the development of antiviral and anticancer agents. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, making them potential candidates for antiviral therapies.

In addition to its role in drug discovery, 4(5H)-Thiazolone,2-amino-5,5-dimethyl- has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metallopolymers and hybrid materials with unique electronic properties. Recent research has focused on exploiting these properties for applications in organic electronics and sensing technologies.

The chemical stability and reactivity of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- make it an attractive candidate for various industrial processes. Its ability to undergo nucleophilic substitution reactions has been leveraged in the synthesis of agrochemicals and specialty chemicals. Furthermore, the compound's thermal stability and resistance to oxidative degradation make it suitable for high-temperature applications.

From an environmental perspective, the synthesis and application of 4(5H)-Thiazolone,2-amino-5,5-dimethyl- have been studied with regard to their sustainability. Researchers have explored green chemistry approaches to minimize waste generation and energy consumption during its production. These efforts align with global initiatives to promote environmentally friendly chemical practices.

In conclusion, 4(5H)-Thiazolone,2-amino-5,5-dimethyl-, CAS No 4695-19-6 is a versatile compound with a wide range of applications across different industries. Its unique chemical properties and reactivity continue to drive innovative research into new materials and therapeutic agents. As advancements in synthetic chemistry and materials science unfold, this compound is expected to play an increasingly important role in shaping future technologies.

4695-19-6 (2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one) Related Products

- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)

- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)

- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)

- 1086026-31-4(Dehydro Ivabradine)

- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)

- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)

- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)

- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)